molecular formula C16H20ClN5O2S B2555556 N-(2-(4-(thiophene-2-carbonyl)piperazin-1-yl)ethyl)pyrazine-2-carboxamide hydrochloride CAS No. 1351611-54-5

N-(2-(4-(thiophene-2-carbonyl)piperazin-1-yl)ethyl)pyrazine-2-carboxamide hydrochloride

Cat. No.: B2555556
CAS No.: 1351611-54-5
M. Wt: 381.88
InChI Key: DSVUPXYPPNVEDT-UHFFFAOYSA-N
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Description

N-(2-(4-(thiophene-2-carbonyl)piperazin-1-yl)ethyl)pyrazine-2-carboxamide hydrochloride is a complex organic compound that features a thiophene ring, a piperazine ring, and a pyrazine ring

Mechanism of Action

Target of Action

The primary target of N-(2-(4-(thiophene-2-carbonyl)piperazin-1-yl)ethyl)pyrazine-2-carboxamide hydrochloride Similar compounds have been used in the treatment of tuberculosis, suggesting that it may target mycobacterium tuberculosis .

Biochemical Pathways

The biochemical pathways affected by This compound Given its potential anti-tubercular activity, it may affect pathways related to the survival and replication of mycobacterium tuberculosis .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound Similar compounds have been evaluated for their drug-like properties, including their permeability and oral absorption .

Result of Action

The molecular and cellular effects of This compound Similar compounds have shown significant activity against mycobacterium tuberculosis .

Biochemical Analysis

Biochemical Properties

The biochemical properties of N-(2-(4-(thiophene-2-carbonyl)piperazin-1-yl)ethyl)pyrazine-2-carboxamide hydrochloride are not fully understood. It has been suggested that it may have anti-tubercular activity . The compound interacts with enzymes, proteins, and other biomolecules involved in the biochemical reactions of Mycobacterium tuberculosis H37Ra

Cellular Effects

This compound has been shown to exhibit significant activity against Mycobacterium tuberculosis H37Ra . It influences cell function by inhibiting the growth of this bacterium

Molecular Mechanism

The molecular mechanism of action of this compound is not fully understood. It is suggested that it exerts its effects at the molecular level through binding interactions with biomolecules and potential inhibition or activation of enzymes . Changes in gene expression as a result of interaction with this compound are yet to be explored.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the thiophene-2-carbonyl moiety. This can be achieved through the reaction of thiophene-2-carboxylic acid with piperazine in the presence of coupling agents like carbodiimides (e.g., DCC or EDC). The resulting intermediate is then reacted with ethylamine to introduce the ethyl group, followed by the addition of pyrazine-2-carboxylic acid chloride to form the final product.

Industrial Production Methods: On an industrial scale, the synthesis of this compound would involve optimizing reaction conditions to maximize yield and purity. This might include using high-throughput screening methods to identify the most efficient catalysts and reaction conditions, as well as implementing continuous flow chemistry to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: The pyrazine ring can be reduced to form pyrazinylamine derivatives.

  • Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like hydrogen peroxide or m-CPBA.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base.

Major Products Formed:

  • Oxidation: Thiophene-2-sulfoxide or thiophene-2-sulfone.

  • Reduction: Pyrazinylamine derivatives.

  • Substitution: Piperazine derivatives with various substituents.

Scientific Research Applications

This compound has several applications in scientific research:

  • Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders.

  • Material Science: The thiophene ring can be used in the development of organic semiconductors and other advanced materials.

  • Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex organic molecules.

Comparison with Similar Compounds

  • N-(4-phenylbutan-2-yl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide: This compound shares the thiophene-2-carbonyl moiety but has a different core structure.

  • 2-Thiophenecarbohydrazides: These compounds also contain the thiophene ring but differ in their functional groups and overall structure.

Properties

IUPAC Name

N-[2-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethyl]pyrazine-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O2S.ClH/c22-15(13-12-17-3-4-18-13)19-5-6-20-7-9-21(10-8-20)16(23)14-2-1-11-24-14;/h1-4,11-12H,5-10H2,(H,19,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSVUPXYPPNVEDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C2=NC=CN=C2)C(=O)C3=CC=CS3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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